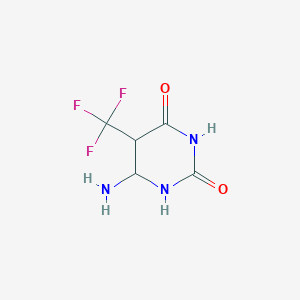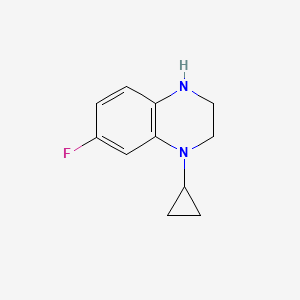
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Übersicht
Beschreibung
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H13FN2 . It has been used in the synthesis of various antimycobacterial compounds .
Synthesis Analysis
The synthesis of similar compounds involves two processes: construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group, and introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be found in various databases . The compound has a molecular weight of 192.23 g/mol .Chemical Reactions Analysis
The compound has been used as a starting point for the synthesis of various antimycobacterial compounds . The synthetic route involves the construction of the quinoline ring and the introduction of a fluorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.23 g/mol . More detailed physical and chemical properties can be found in various databases .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” is a type of fluoroquinolone . Fluoroquinolones are known for their antibacterial properties . They inhibit bacterial DNA-gyrase, disrupting DNA supercoiling and causing bacterial cell death . This makes them effective against infections resistant to many other classes of antibacterials .
Antifungal Applications
Fluoroquinolones, including “1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline”, have also been studied for their antifungal properties . They can be used to treat various fungal infections .
Antimicrobial Applications
The antimicrobial activity of fluoroquinolones is well-documented . They are widely prescribed for various infections, including respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .
Anticancer Applications
Some fluoroquinolones have shown potential as anticancer agents . For example, derivatives containing the cyclohexyl group in position 2 are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Antiviral Applications
Fluoroquinolones have been investigated for their antiviral properties . They could potentially be used to treat various viral infections .
Anti-HIV Applications
Fluoroquinolones have also been studied for their potential use in the treatment of HIV . They could potentially be used as part of a combination therapy for HIV .
Antidiabetic Applications
Fluoroquinolones have been investigated for their potential use in the treatment of diabetes . They could potentially be used to help regulate blood sugar levels .
Synthesis of Other Drugs
“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” can be used as an intermediate in the synthesis of other drugs . For example, it is used in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQDRMEJIINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
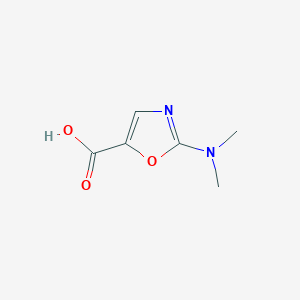
![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)
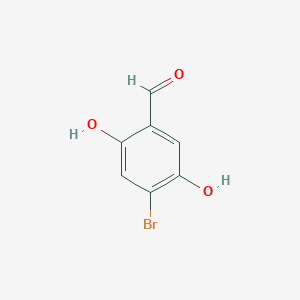

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)


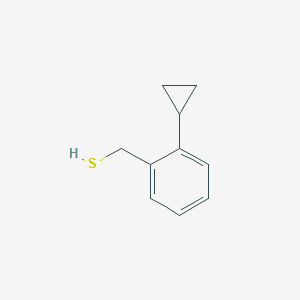
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
